2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid
Overview
Description
“2-(2-(2-(2-(2,6-Dichlorophenylamino)-phenyl)acetoxy)acetoxy)acetic acid” is a chemical compound with the molecular formula C18H15Cl2NO6 . It has an average mass of 412.221 Da and a monoisotopic mass of 411.027649 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two dichlorophenylamino groups attached to a phenyl ring, which is further linked to acetoxy groups and an acetic acid group . This structure is likely to confer specific physical and chemical properties to the compound.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a boiling point of 554.1±50.0 °C at 760 mmHg, and a flash point of 288.9±30.1 °C . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 10 freely rotating bonds . Its LogP value is 4.66, indicating its lipophilicity .Scientific Research Applications
Photolytic Transformation and Environmental Interactions
Photolytic Transformation of Diclofenac and Its Transformation Products The study by Eriksson, Svanfelt, and Kronberg (2010) focuses on the photolytic transformation of 2-(2-(2,6-Dichlorophenylamino)-phenyl)acetic acid, commonly known as diclofenac, and its transformation products in aqueous solutions. The research provides insights into the UV-absorption spectra of diclofenac and its transformation products, indicating a dominant transformation pathway that occurs through the formation of specific compounds upon UV-irradiation. This information is crucial in understanding the environmental behavior and degradation pathways of this compound under the influence of light (Eriksson, Svanfelt, & Kronberg, 2010).
Influence on Photosynthetic Parameters and Volatile Organic Compounds Emission Copolovici, Timis, Taschina, Copolovici, Cioca, and Bungău (2017) researched the influence of diclofenac on the photosynthetic parameters and the emission of volatile organic compounds from Phaseolus vulgaris L. plants. This study is significant as it sheds light on the potential impact of diclofenac on plant physiology and its implications on plant health and the surrounding environment (Copolovici et al., 2017).
Synthesis and Chemical Transformations
Oxidation and Crystallographic Analysis The study by Neves, Fernandes, Simões, Neves, Cavaleiro, and Almeida Paz (2011) presents the oxidation of diclofenac to form a specific title compound, followed by a detailed crystallographic analysis. This research provides valuable data on the molecular structure and interactions, contributing to a deeper understanding of the compound's chemical behavior and potential applications (Neves et al., 2011).
Synthesis of Derivatives and Structural Analysis The research conducted by Wang Wei-dong (2003) focuses on improving the synthetic procedure of a specific derivative of 2-(2,6-dichlorophenylamino)phenylacetate. The study outlines the synthesis process and discusses the advantages of the improved procedure, including mild reaction conditions and high yield, which is valuable for industrial and laboratory applications (Wang Wei-dong, 2003).
Conformational Comparisons in Molecular Structures Lynch, Barfield, Frost, Antrobus, and Simmons (2003) conducted a study on the conformational aspects of phenoxyacetic acid derivatives in adducts compared to their free acid structures. This research provides critical insights into the molecular conformations and their implications for the compound's chemical properties and potential applications (Lynch et al., 2003).
properties
IUPAC Name |
2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO6/c19-12-5-3-6-13(20)18(12)21-14-7-2-1-4-11(14)8-16(24)27-10-17(25)26-9-15(22)23/h1-7,21H,8-10H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMXAVBMWGEQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746915 | |
Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic Aceclofenac | |
CAS RN |
1215709-75-3 | |
Record name | Acetic aceclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215709753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACETIC ACECLOFENAC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4I1N4M2NC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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